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Compound of Interest

Compound Name: TH10785

Cat. No.: B11187303 Get Quote

Disclaimer: TH10785 is a specific activator of 8-oxoguanine DNA glycosylase 1 (OGG1),

inducing a novel β,δ-lyase function. The information provided below is based on the known

mechanism of TH10785 and general principles of enzyme kinetics and lyase activity assays.

Frequently Asked Questions (FAQs)
Q1: What is TH10785 and how does it affect lyase activity?

A1: TH10785 is a small molecule activator of the DNA repair enzyme 8-oxoguanine DNA

glycosylase 1 (OGG1).[1][2] It binds to the active site of OGG1, interacting with phenylalanine-

319 and glycine-42.[1][3] This interaction induces a novel β,δ-lyase enzymatic function in

OGG1, allowing it to cleave apurinic/apyrimidinic (AP) sites in DNA.[1][4][5] This alters the

standard DNA repair pathway, making it dependent on polynucleotide kinase phosphatase

(PNKP1) instead of AP endonuclease 1 (APE1).[3][4][5]

Q2: What type of lyase activity does TH10785 induce?

A2: TH10785 induces a β,δ-lyase activity in OGG1.[1][4][5] This means it can cleave the

phosphodiester backbone of DNA at an AP site. This is a gained function, as OGG1's primary

role is to excise the damaged base 8-oxoguanine.

Q3: What are the key reagents needed to quantify the TH10785-induced lyase activity?

A3: To quantify this activity, you will typically need:
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Purified recombinant OGG1 enzyme.

TH10785.

A DNA substrate containing an AP site. This is often a fluorescently labeled oligonucleotide.

Reaction buffer with appropriate pH and salt concentrations.

A method to separate and visualize the cleaved and uncleaved DNA fragments, such as

denaturing polyacrylamide gel electrophoresis (PAGE).

Q4: How can I measure the kinetics of the TH10785-induced lyase activity?

A4: To determine the kinetic parameters (like Vmax and Km), you should perform the lyase

activity assay with a fixed concentration of OGG1 and TH10785, while varying the

concentration of the AP site-containing DNA substrate.[6] The initial reaction rates are then

plotted against the substrate concentration and fitted to the Michaelis-Menten equation.[7]
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Problem Possible Cause(s) Suggested Solution(s)

No or low lyase activity

observed.

1. Degraded TH10785. 2.

Inactive OGG1 enzyme. 3.

Incorrect buffer conditions (pH,

ionic strength). 4. Sub-optimal

reaction temperature.

1. Use a fresh aliquot of

TH10785. 2. Verify OGG1

activity with a standard

glycosylase assay. 3. Optimize

the buffer components.[6] 4.

Perform the assay at the

optimal temperature for OGG1

(typically 37°C).

High background signal

(cleavage in no-enzyme

control).

1. Spontaneous cleavage of

the AP site (AP sites are

labile). 2. Contamination of

reagents with nucleases.

1. Minimize incubation times

and keep samples on ice. 2.

Use nuclease-free water and

reagents.

Inconsistent results between

replicates.

1. Pipetting errors. 2.

Incomplete mixing of reaction

components. 3. Temperature

fluctuations during incubation.

1. Use calibrated pipettes and

proper pipetting technique.[8]

2. Gently vortex or pipette to

mix all components thoroughly.

3. Use a calibrated incubator

or water bath.

Reaction rate does not

saturate at high substrate

concentrations.

1. The substrate

concentrations used are not

high enough to reach Km. 2.

The presence of contaminating

enzymes in a cell lysate

experiment.

1. Increase the range of

substrate concentrations.[9] 2.

If using cell lysates, consider

purifying the enzyme of

interest.[10]

Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes.

Table 1: Effect of TH10785 Concentration on OGG1 Lyase Activity

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK92007/
http://docs.abcam.com/pdf/protocols/Troubleshooing-guide-for-enzymatic-assay-kits.pdf
https://www.researchgate.net/post/How-to-troubleshoot-steady-state-kinetics-runs-in-which-higher-substrate-concentration-is-not-leveling-off-as-it-should
https://pmc.ncbi.nlm.nih.gov/articles/PMC140121/
https://www.benchchem.com/product/b11187303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11187303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TH10785 (µM) Initial Rate (nM product/min)

0 0.5 ± 0.1

1 5.2 ± 0.4

5 25.8 ± 1.9

10 45.1 ± 3.2

20 48.3 ± 3.5

Table 2: Kinetic Parameters of TH10785-Induced OGG1 Lyase Activity

Parameter Value

Vmax (nM product/min) 50.2 ± 2.1

Km (nM DNA substrate) 85.4 ± 7.3

Experimental Protocols
Protocol: In Vitro OGG1 Lyase Activity Assay

1. Reagent Preparation:

Reaction Buffer (10X): 500 mM HEPES, 1 M KCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5. Store

at -20°C.

DNA Substrate: A 25-base pair oligonucleotide with a single AP site, 5'-labeled with a

fluorescent dye (e.g., 6-FAM). Resuspend to a stock concentration of 10 µM in nuclease-free

water.

OGG1 Enzyme: Dilute purified recombinant human OGG1 to a working stock of 100 nM in

1X Reaction Buffer.

TH10785: Prepare a 1 mM stock solution in DMSO.

2. Reaction Setup:
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On ice, prepare a master mix containing 1X Reaction Buffer, 10 µM TH10785, and the

desired concentration of DNA substrate.

Aliquot the master mix into reaction tubes.

Initiate the reaction by adding OGG1 enzyme to a final concentration of 10 nM. The final

reaction volume is 20 µL.

Include a "no enzyme" control for each substrate concentration.

3. Incubation:

Incubate the reactions at 37°C for 15 minutes. Ensure the time is within the linear range of

the reaction.

4. Reaction Termination:

Stop the reaction by adding 20 µL of a stop solution (95% formamide, 20 mM EDTA, 0.05%

bromophenol blue).

Heat the samples at 95°C for 5 minutes to denature the DNA.

5. Analysis:

Separate the cleaved and uncleaved DNA fragments using a 15% denaturing polyacrylamide

gel.

Visualize the fluorescently labeled DNA using a gel imager.

Quantify the band intensities to determine the percentage of cleaved substrate. Convert this

to the concentration of product formed.

Visualizations
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Caption: TH10785-induced alteration of the Base Excision Repair (BER) pathway.
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Caption: Experimental workflow for the in vitro OGG1 lyase activity assay.
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Caption: Troubleshooting logic for low or no lyase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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